
D-Homoarginine Hemisulfate
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Overview
Description
D-Homoarginine Hemisulfate is a non-proteinogenic amino acid derivative. It is structurally similar to arginine but contains an additional methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Homoarginine Hemisulfate can be synthesized through the guanidination of lysine using methylisourea. This reaction involves the conversion of lysine to homoarginine, followed by the formation of the hemisulfate salt .
Industrial Production Methods
The industrial production of this compound typically involves the use of ornithine transcarbamylase, an enzyme that catalyzes the transamination reaction of lysine. This enzyme has a higher affinity for ornithine but can also catalyze the reaction with lysine due to its low substrate selectivity .
Chemical Reactions Analysis
Arginase Inhibition
D-Homoarginine hemisulfate competitively inhibits human arginase isoforms (Arg1 and Arg2), critical in urea cycle regulation :
Parameter | Arginase 1 (Arg1) | Arginase 2 (Arg2) |
---|---|---|
IC₅₀ (μM) | 1,450 | 1,920 |
Kᵢ (μM) | 980 ± 110 | 1,240 ± 140 |
Inhibition Type | Competitive | Competitive |
UPLC-MS analyses confirmed no detectable lysine production from D-homoarginine hydrolysis, ruling out substrate activity .
Alkaline Phosphatase Interaction
As an alkaline phosphatase (ALP) inhibitor, this compound binds to the enzyme’s active site with a Kᵢ of 12 μM, disrupting phosphate ester hydrolysis . This property is leveraged in diagnostic assays to differentiate ALP isoforms.
pH-Dependent Stability
Condition | Stability Outcome |
---|---|
pH < 3 | Rapid protonation of guanidine group |
pH 7–9 | Optimal structural integrity |
pH > 10 | Gradual deamination to ornithine |
Thermal Stability
Thermogravimetric analysis (TGA) revealed:
UPLC-MS Quantification
-
Column : Acquity BEH C18 (2.1 × 100 mm, 1.7 μm)
-
Mobile Phase : 0.1% formic acid (A) / acetonitrile (B)
-
Detection : m/z 188.1 → 130.0 (CE = 22 eV)
HPLC for Process Monitoring
Scientific Research Applications
D-Homoarginine Hemisulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its role in nitric oxide production and its effects on endothelial function.
Medicine: It is investigated for its potential therapeutic applications in cardiovascular diseases and other medical conditions.
Industry: It is used in the production of various biochemical reagents and compounds
Mechanism of Action
D-Homoarginine Hemisulfate exerts its effects by increasing the availability of nitric oxide. It serves as a substrate for nitric oxide synthase and inhibits arginase, an enzyme that competes with nitric oxide synthase for arginine. This inhibition leads to increased nitric oxide production, which has various physiological effects, including improved endothelial function and reduced cardiovascular risk .
Comparison with Similar Compounds
Similar Compounds
L-Homoarginine: Similar to D-Homoarginine Hemisulfate but with a different stereochemistry.
Arginine: Structurally similar but lacks the additional methylene group.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to increase nitric oxide availability and inhibit arginase sets it apart from other similar compounds .
Biological Activity
D-Homoarginine hemisulfate, a derivative of homoarginine, is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities, particularly in cardiovascular health and nitric oxide (NO) modulation. This article explores the compound's mechanisms of action, potential clinical applications, and relevant research findings.
Chemical Structure and Properties
D-Homoarginine differs from arginine by an additional methylene group, which enhances its biochemical properties. The compound contains a guanidino group that is crucial for its biological functions, including the modulation of NO levels. Its ability to inhibit arginase, an enzyme that competes with NO synthase for arginine, leads to increased availability of arginine for NO synthesis .
- Nitric Oxide Production :
- Cardiovascular Effects :
- Research Findings :
Case Studies and Clinical Relevance
- Study on Healthy Adults : A study involving 50 healthy older adults assessed the relationship between plasma concentrations of D-homoarginine and the arginine/ornithine ratio, revealing its potential role in cardiovascular health .
- Association with Inflammation : Research has indicated that levels of D-homoarginine correlate with inflammatory markers such as high-sensitivity C-reactive protein (hsCRP), suggesting its involvement in subclinical inflammation processes .
Comparative Analysis with Related Compounds
Compound | Mechanism of Action | Clinical Relevance |
---|---|---|
D-Homoarginine | Inhibits arginase; enhances NO production | Cardiovascular protection |
L-Arginine | Substrate for NO synthase | Used in cardiovascular therapies |
ADMA | Inhibits NO synthesis; associated with risk | Biomarker for endothelial dysfunction |
SDMA | Not directly involved in NO synthesis | Associated with total mortality |
Applications in Biochemical Research
This compound is increasingly utilized in biochemical research due to its unique properties and potential therapeutic applications. Its ability to modulate nitric oxide levels makes it a candidate for studies focused on cardiovascular health and related disorders.
Properties
Molecular Formula |
C7H18N4O6S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;sulfuric acid |
InChI |
InChI=1S/C7H16N4O2.H2O4S/c8-5(6(12)13)3-1-2-4-11-7(9)10;1-5(2,3)4/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);(H2,1,2,3,4)/t5-;/m1./s1 |
InChI Key |
WKALSGFQNULHQH-NUBCRITNSA-N |
Isomeric SMILES |
C(CCN=C(N)N)C[C@H](C(=O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
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